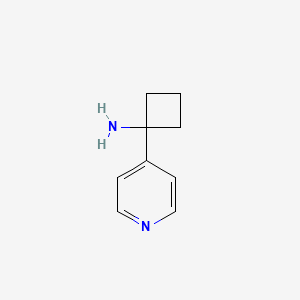

1-(Pyridin-4-YL)cyclobutan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9(4-1-5-9)8-2-6-11-7-3-8/h2-3,6-7H,1,4-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWHILRTFFJHIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678750 | |

| Record name | 1-(Pyridin-4-yl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211593-50-8, 1212058-00-8 | |

| Record name | 1-(Pyridin-4-yl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)cyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1 Pyridin 4 Yl Cyclobutan 1 Amine

De Novo Synthesis Approaches to the Cyclobutane (B1203170) Core

The construction of the cyclobutane motif, a strained four-membered ring, is a cornerstone of the synthesis. chemistryviews.org These rings are found in various bioactive natural products and serve as important building blocks in medicinal chemistry. nih.gov A range of synthetic methods can be employed, with photochemical reactions, skeletal rearrangements, and metal-catalyzed cycloadditions being among the most prominent.

The [2+2] cycloaddition is a primary and widely utilized method for synthesizing cyclobutane rings. nih.gov This reaction, typically induced by photochemical means, involves the union of two alkene-containing molecules to form a four-membered ring. acs.org The process can be initiated through direct photochemical excitation of an alkene, which conceptually represents the most straightforward route to cyclobutanes. nih.gov However, direct excitation often requires high-energy UV light, which can limit functional group tolerance and scalability. nih.gov

Modern advancements have introduced visible-light-mediated energy transfer and photoredox catalysis methods to overcome these limitations, allowing for milder reaction conditions. acs.orgnih.gov The general mechanism involves the excitation of an alkene to a singlet or triplet state, followed by its reaction with a ground-state alkene to form the cyclobutane ring. researchgate.net In the context of synthesizing a precursor for 1-(pyridin-4-yl)cyclobutan-1-amine, a potential strategy would involve the [2+2] cycloaddition of a vinylpyridine derivative with an appropriate alkene, such as one bearing a latent amino group.

Table 1: Key Features of Photochemical [2+2] Cycloaddition

| Feature | Description |

|---|---|

| Reaction Type | Cycloaddition |

| Key Transformation | Two alkene molecules form a cyclobutane ring. |

| Activation Method | Typically photochemical (UV or visible light), sometimes thermal with a metal catalyst. researchgate.net |

| Intermediates | Excited state (singlet or triplet) of one alkene. |

| Applicability | Widely used for both intermolecular and intramolecular ring formations. acs.org |

This method's utility has been demonstrated in the synthesis of complex natural products containing cyclobutane motifs. nih.gov

An alternative and powerful strategy for forming cyclobutane rings involves the ring contraction of more readily accessible five-membered rings, such as pyrrolidines. chemistryviews.org This approach is particularly valuable for creating highly substituted and stereochemically complex cyclobutanes. acs.org

One such method utilizes iodonitrene chemistry to achieve a contractive synthesis. acs.org The proposed mechanism begins with an in situ-generated iodonitrene species reacting with a pyrrolidine (B122466) derivative. chemistryviews.org This leads to electrophilic amination, forming a reactive 1,1-diazene intermediate. Subsequent extrusion of nitrogen (N₂) generates a 1,4-biradical, which then undergoes rapid C–C bond formation to yield the cyclobutane product. chemistryviews.orgacs.org This process has been shown to be stereospecific, transferring the stereochemical information from the starting pyrrolidine to the final cyclobutane product. acs.org This method has been successfully used to prepare challenging spirocyclobutanes and in the formal synthesis of the natural product piperarborenine B. chemistryviews.orgacs.org

Another relevant transformation is the photo-promoted ring contraction of pyridines themselves into pyrrolidine derivatives, which could then potentially undergo further contraction to a cyclobutane. nih.govresearchgate.net This reaction proceeds through intermediates like 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. nih.gov

Table 2: Pyrrolidine Ring Contraction for Cyclobutane Synthesis

| Step | Description |

|---|---|

| 1. Activation | Reaction of a pyrrolidine with a reagent like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org |

| 2. Intermediate Formation | Generation of a reactive 1,1-diazene intermediate. acs.org |

| 3. Nitrogen Extrusion | Elimination of N₂ to form a 1,4-biradical species. acs.org |

| 4. Cyclization | Intramolecular cyclization of the biradical to form the C-C bond of the cyclobutane ring. acs.org |

Transition-metal catalysis, particularly with palladium, offers a versatile toolkit for constructing complex molecular architectures, including those containing cyclobutane rings. Palladium-catalyzed reactions can facilitate the formation of C–C bonds through various mechanisms, such as cycloadditions and cross-coupling reactions. rsc.org

One strategy involves the palladium-catalyzed cyclization of alkynyl haloarenes coupled with carbene reactions from cyclobutanone-derived N-tosylhydrazones. acs.org This approach generates molecules with a cyclobutylidene functional group. The mechanism typically involves the intramolecular carbopalladation of an alkyne, creating an alkenyl-Pd intermediate that can be trapped by various coupling partners. acs.org

Furthermore, palladium catalysts are employed in decarboxylative cycloaddition reactions. For instance, aza-π-allylpalladium 1,4-dipoles can be generated from precursors like 5-methylene-1,3-oxazinan-2-ones. organic-chemistry.org These reactive intermediates can then participate in cycloaddition reactions to form new heterocyclic systems, demonstrating the power of palladium to mediate complex ring-forming cascades. organic-chemistry.orgresearchgate.net While not always forming the cyclobutane ring directly, these methods are crucial for elaborating on pre-existing cyclobutane scaffolds or coupling them to other molecular fragments, including aromatic systems like pyridine (B92270).

Introduction of Amine Functionality and Pyridine Moiety

Once the cyclobutane core is established, the next critical phase is the introduction of the amine group and the pyridine ring at the C1 position.

The Hofmann–Löffler reaction (also known as the Hofmann–Löffler–Freytag reaction) is a powerful method for synthesizing cyclic amines, such as pyrrolidines, through an intramolecular C–H functionalization. wikipedia.org The reaction involves the thermal or photochemical decomposition of an N-halogenated amine in the presence of a strong acid. wikipedia.org

The accepted mechanism proceeds through several key steps:

Protonation : The N-halogenated amine is protonated to form an N-halogenated ammonium salt. wikipedia.org

Radical Generation : Homolytic cleavage of the nitrogen-halogen bond generates a highly reactive nitrogen-centered radical cation. wikipedia.org

Hydrogen Abstraction : The nitrogen radical abstracts a hydrogen atom from a distal carbon (typically at the δ-position) in an intramolecular 1,5-hydrogen atom transfer. youtube.com

Halogen Transfer : The resulting alkyl radical abstracts a halogen from another molecule of the N-halogenated ammonium salt, propagating the radical chain and forming a δ-halogenated amine. youtube.com

Cyclization : Upon treatment with a base, the δ-halogenated amine undergoes intramolecular nucleophilic substitution to form the final cyclic amine product. youtube.com

To apply this reaction to the synthesis of this compound, one could envision a substrate where a cyclobutane ring is appended with a butyl chain bearing a terminal N-haloamine. The reaction would then be used to form a pyrrolidine fused to the cyclobutane, which could be further manipulated. Alternatively, if a suitable precursor with an alkyl chain is attached to the cyclobutane, this reaction could facilitate the formation of a nitrogen-containing ring.

The pyridine ring is highly susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. uoanbar.edu.iqyoutube.com This reactivity is due to the electron-withdrawing nature of the nitrogen atom, which lowers the electron density at these positions and can stabilize the anionic intermediate (a Meisenheimer complex) formed during the substitution. uoanbar.edu.iqstackexchange.com

When a nucleophile attacks the C-4 position of a pyridine ring (e.g., 4-chloropyridine), the resulting intermediate possesses a resonance form where the negative charge is located on the electronegative nitrogen atom. stackexchange.com This delocalization provides significant stabilization, making the C-4 position a favorable site for substitution. stackexchange.com

In the synthesis of this compound, this reactivity can be exploited in two principal ways:

Pyridine as the Electrophile : A pre-formed cyclobutane containing a nucleophilic group (e.g., 1-aminocyclobutan-1-ide anion or a related organometallic species) could attack a pyridine ring bearing a leaving group at the 4-position.

Cyclobutane as the Electrophile : A nucleophilic pyridine species could attack a cyclobutane derivative with a suitable leaving group at the C1 position, followed by the introduction of the amine.

The Chichibabin reaction, where sodium amide (NaNH₂) is used to directly aminate the pyridine ring, is a classic example of nucleophilic substitution on pyridine, preferentially occurring at the C-2 position. youtube.com While direct C-4 amination is less common in this specific reaction, the underlying principle of nucleophilic attack remains a cornerstone for coupling pyridine rings to other scaffolds.

Green Chemistry and Sustainable Synthetic Route Development

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of pyridine derivatives and cyclic amines, several green techniques have been explored, which can be conceptually applied to the synthesis of this compound. ijarsct.co.innih.gov These methodologies focus on the use of environmentally benign solvents, reusable catalysts, microwave-assisted synthesis, and one-pot multicomponent reactions to improve efficiency and sustainability. nih.govresearchgate.net

Key Green Chemistry Approaches:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer by-products. ijarsct.co.in

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a key aspect of sustainable synthesis. ijarsct.co.in Additionally, employing reusable catalysts, such as activated fly ash, can minimize waste and environmental impact in the preparation of pyridine-containing compounds. bhu.ac.in The use of deep eutectic solvents (DESs) also presents a promising green alternative to traditional organic solvents in amine synthesis. mdpi.com

One-Pot Multicomponent Reactions: These reactions, where multiple reactants are combined in a single step to form a complex product, are highly atom-economical and reduce the need for purification of intermediate compounds, thus minimizing waste. nih.govrsc.org

Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild reaction conditions, presenting a green alternative to traditional chemical catalysts. rsc.org

The following table compares potential traditional and green synthetic approaches that could be adapted for the synthesis of this compound precursors or analogs.

| Synthetic Aspect | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Ethanol, Deep Eutectic Solvents | Reduced toxicity and environmental pollution ijarsct.co.inmdpi.com |

| Catalyst | Stoichiometric reagents, heavy metal catalysts | Reusable solid catalysts (e.g., activated fly ash), Biocatalysts | Catalyst can be recovered and reused, milder reaction conditions, higher selectivity bhu.ac.inrsc.org |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation | Shorter reaction times, improved energy efficiency, often higher yields nih.gov |

| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reaction | Increased efficiency, reduced waste, and lower costs nih.govrsc.org |

Stereoselective Synthesis of this compound and its Isomers

The stereoselective synthesis of this compound is critical when one enantiomer or diastereomer exhibits desired biological activity while the other is inactive or has undesirable effects. General strategies for the stereoselective synthesis of cyclobutanes and chiral amines can be adapted to achieve this. ntu.ac.uk These methods often involve the use of chiral auxiliaries, chiral catalysts, or stereoselective ring-forming reactions.

Strategies for Stereoselective Synthesis:

Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals like rhodium or ruthenium, can facilitate the enantioselective synthesis of chiral amines and their precursors. rsc.orgnih.gov For instance, asymmetric transfer hydrogenation of a suitable ketimine precursor could yield the desired chiral amine with high enantioselectivity.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in the asymmetric synthesis of various chiral amines. researchgate.net

Stereoselective Ring Contraction: A novel approach to stereoselective cyclobutane synthesis involves the contraction of readily available chiral pyrrolidines. ntu.ac.uknih.gov This method can produce highly substituted cyclobutanes with excellent control over the stereochemistry.

Diastereoselective Cycloadditions: The [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis, provides a pathway to functionalized cyclohexylamine (B46788) derivatives with high diastereoselectivity. nih.gov While this produces a different ring system, the principles of stereocontrol in cycloadditions involving cyclobutylamines are relevant.

Resolution of Racemates: In cases where a stereoselective synthesis is not readily available, a racemic mixture of this compound can be synthesized and then the enantiomers separated through techniques such as chiral chromatography or diastereomeric salt formation.

The table below outlines potential stereoselective methods that could be investigated for the synthesis of chiral this compound or its analogs.

| Method | Description | Key Reagents/Catalysts | Expected Outcome |

| Asymmetric Hydrogenation | Reduction of a prochiral imine or enamine precursor using a chiral catalyst. | Chiral Rhodium or Ruthenium complexes with chiral ligands. | High enantiomeric excess (ee) of one enantiomer. |

| Chiral Auxiliary-Mediated Alkylation | Alkylation of a cyclobutanone (B123998) derivative attached to a chiral auxiliary. | Chiral oxazolidinones, followed by amination and removal of the auxiliary. | High diastereomeric excess (de), leading to a specific enantiomer after auxiliary removal. |

| Stereospecific Ring Contraction | Contraction of a chiral pyrrolidine precursor bearing a pyridine moiety. | Iodonitrene chemistry. | Formation of a specific cyclobutane stereoisomer based on the stereochemistry of the starting pyrrolidine. ntu.ac.uknih.gov |

| Enzymatic Resolution | Selective acylation or deacylation of a racemic mixture of the amine using a lipase (B570770). | Lipase enzyme (e.g., Candida antarctica lipase B). | Separation of enantiomers, yielding one enantiomer in high ee. |

Mechanistic Investigations of Reactions Involving 1 Pyridin 4 Yl Cyclobutan 1 Amine Synthesis and Transformations

Elucidation of Radical Pathways in Cyclobutane (B1203170) Formation

The formation of the cyclobutane ring in derivatives such as 1-(pyridin-4-yl)cyclobutan-1-amine can often proceed through radical pathways. One plausible mechanism involves the generation of a 1,4-biradical intermediate that subsequently undergoes cyclization. acs.orgnih.gov This process is often initiated by photochemically or thermally induced cleavage of a suitable precursor. For instance, the contraction of a pyrrolidine (B122466) ring can lead to the stereospecific formation of a cyclobutane through the extrusion of nitrogen from a 1,1-diazene intermediate, which then forms a singlet 1,4-biradical that rapidly collapses to the cyclobutane product. nih.gov

Another significant radical pathway is the photocatalyzed [2+2] cycloaddition of enones. In this type of reaction, a photocatalyst, such as Ru(bipy)3Cl2, initiates a one-electron reduction of a substrate to form a radical anion, which then undergoes cycloaddition. organic-chemistry.org While not directly applied to the synthesis of the title compound in the available literature, this mechanism provides a framework for how a pyridyl-substituted alkene could potentially react with another alkene to form the cyclobutane ring under photocatalytic conditions. The pyridine-boryl radical has also been utilized in cycloaddition reactions to generate complex scaffolds. chemrxiv.org

The table below summarizes potential radical pathways for the formation of a substituted cyclobutane ring.

| Reaction Type | Initiation | Key Intermediate | Key Features |

| Ring Contraction | Thermal/Photochemical | 1,4-biradical | Stereospecific, involves nitrogen extrusion from a diazene (B1210634) intermediate. nih.gov |

| [2+2] Cycloaddition | Visible Light Photocatalysis | Radical anion | Excellent diastereoselectivity, involves a photogenerated catalyst promoting electron transfer. organic-chemistry.org |

| Pyridine-Boryl Radical Catalysis | Radical Initiator | Pyridine-boryl radical | Enables cycloaddition of vinyl azides with bicyclo[1.1.0]butanes. chemrxiv.org |

Analysis of Intermediate Species and Transition State Structures

The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient intermediate species and the computational analysis of transition state structures. For reactions involving the formation of pyridyl-substituted cyclobutanes, density functional theory (DFT) calculations are a powerful tool to map out the reaction pathways and determine the energetics of intermediates and transition states. acs.orgmdpi.com

In the context of cyclobutane formation from pyrrolidines, DFT studies have shown that the rate-determining step is the simultaneous cleavage of two C-N bonds to release N2 and form a 1,4-biradical species. acs.org The subsequent ring closure to form the cyclobutane is a barrierless and highly exergonic process. acs.org

Computational methods are also instrumental in understanding and predicting the geometries of transition states, which is crucial for rationalizing the stereochemical outcomes of a reaction. ims.ac.jpe3s-conferences.orgchemrxiv.org For instance, the stereoretentive nature of the pyrrolidine-to-cyclobutane ring contraction is explained by the higher energy barrier for the rotation of the radical intermediates compared to the cyclization step. acs.org

Stereochemical Control and Regioselectivity in Synthetic Reactions

Controlling stereochemistry and regioselectivity is a paramount challenge in the synthesis of complex molecules like this compound. The spatial arrangement of substituents on the cyclobutane ring significantly influences the biological activity of the molecule.

Stereoselective synthesis of cyclobutanes can be achieved through various strategies. The ring contraction of enantiopure pyrrolidines, for example, can proceed with high stereospecificity, transferring the stereochemistry of the starting material to the cyclobutane product. nih.gov Similarly, photocatalyzed [2+2] cycloadditions of enones often exhibit excellent diastereoselectivity. organic-chemistry.org

Lewis acid-catalyzed [2+2] cycloadditions of allenoates with alkenes provide a robust method for the synthesis of 1,3-substituted cyclobutanes. organic-chemistry.org The choice of the Lewis acid and the electronic nature of the allenoate can influence the efficiency and selectivity of the reaction.

The regioselectivity of radical additions to the pyridine (B92270) ring, a potential transformation of the title compound, is another important consideration. Intramolecular coupling between a primary radical and a pyridine heterocycle has been shown to yield a mixture of regioisomers. researchgate.net

Role of Catalysis and Solvent Effects on Reaction Mechanisms

Catalysis plays a pivotal role in directing the course of chemical reactions, often by lowering the activation energy and enhancing selectivity. In the synthesis of pyridine and its derivatives, a wide range of catalysts, including zeolites and metal complexes, have been employed. nih.gov For instance, iron-catalyzed [2+2] cycloadditions have been developed for the synthesis of aminocyclobutanes. dntb.gov.ua

The choice of solvent can also have a profound impact on reaction mechanisms and outcomes. Solvents can influence the stability of intermediates and transition states, thereby affecting reaction rates and selectivity. Computational studies often incorporate solvent effects to provide a more accurate description of the reaction mechanism. acs.org For example, DFT calculations can be performed with an implicit solvent model to account for the polarity of the reaction medium.

The following table outlines the influence of catalysts and solvents on relevant reaction types.

| Reaction Type | Catalyst | Solvent | Effect |

| Pyridine Synthesis | Zeolites (H-Beta, H-ZSM-5) | Gas Phase | Influences product distribution (pyridines vs. picolines). nih.gov |

| [2+2] Cycloaddition | Ru(bipy)3Cl2 (photocatalyst) | Not specified | Enables reaction under visible light, high diastereoselectivity. organic-chemistry.org |

| [2+2] Cycloaddition | EtAlCl2 (Lewis acid) | Dichloromethane | Promotes cycloaddition of allenoates and alkenes. organic-chemistry.org |

| Aminocyclobutane Synthesis | Iron Trichloride | Not specified | Catalyzes the [2+2] cycloaddition to form aminocyclobutanes. dntb.gov.ua |

| Ring Contraction | Iodonitrene | Not specified | Mediates the conversion of pyrrolidines to cyclobutanes. nih.gov |

Advanced Structural and Conformational Analysis of 1 Pyridin 4 Yl Cyclobutan 1 Amine

Spectroscopic Methodologies for Structural Elucidation and Vibrational Analysis (e.g., FT-IR, NMR, Mass Spectrometry techniques applied for structural insights)

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy probes the vibrational modes of a molecule. For 1-(Pyridin-4-YL)cyclobutan-1-amine, the spectrum is expected to show distinct peaks corresponding to its different parts. The N-H stretching of the primary amine would typically appear as a medium-intensity signal in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from both the cyclobutane (B1203170) and pyridine (B92270) rings are expected in the 2850-3100 cm⁻¹ range. The characteristic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.netnist.govhilarispublisher.com C-N stretching vibrations and N-H bending would also produce signals in the fingerprint region (below 1500 cm⁻¹). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR: The protons on the pyridine ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. sigmaaldrich.comutsouthwestern.edu Specifically, the protons adjacent to the nitrogen (at positions 2 and 6) would be the most downfield. The protons of the cyclobutane ring would resonate in the aliphatic region, likely between δ 1.5 and 3.0 ppm. The exact chemical shifts and coupling patterns would be complex due to the ring's puckered nature and the influence of the bulky substituents. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. mdpi.comsigmaaldrich.com

¹³C NMR: The carbon atoms of the pyridine ring would have signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the cyclobutane ring and those adjacent to the nitrogen showing distinct shifts. The quaternary carbon of the cyclobutane ring attached to both the pyridine and the amine would be found around δ 50-70 ppm, while the other cyclobutane carbons would appear further upfield. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₂N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approx. 148.20 g/mol ). Since it contains an even number of nitrogen atoms, its molecular ion peak will have an even mass-to-charge ratio. Common fragmentation pathways would likely involve the loss of the amine group or cleavage of the cyclobutane ring, leading to characteristic fragment ions. aip.orgnih.gov

| Technique | Feature | Expected Region/Value | Assignment |

|---|---|---|---|

| FT-IR | N-H Stretch | 3300-3500 cm⁻¹ | Primary Amine |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 cm⁻¹ | Pyridine & Cyclobutane C-H | |

| C=C, C=N Stretch | 1400-1600 cm⁻¹ | Pyridine Ring Vibrations | |

| N-H Bend | ~1600 cm⁻¹ | Primary Amine | |

| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm | Pyridinyl-H |

| Aliphatic Protons | δ 1.5-3.0 ppm | Cyclobutyl-H | |

| Amine Protons | Variable (broad singlet) | -NH₂ | |

| ¹³C NMR | Aromatic Carbons | δ 120-150 ppm | Pyridinyl-C |

| Quaternary Carbon | δ 50-70 ppm | C-NH₂ | |

| Aliphatic Carbons | δ 15-40 ppm | Cyclobutyl-CH₂ | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z ≈ 148 | Parent Molecule |

X-ray Crystallography of this compound and Analogous Structures

Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a specific crystal structure for this compound has not been published, analysis of analogous structures containing aminopyridine and cyclobutane moieties allows for a detailed understanding of its likely solid-state conformation. iucr.orgmdpi.comrcsb.org

The solid-state packing of this compound is governed by a variety of non-covalent interactions, which can be analyzed in detail using techniques like Hirshfeld surface analysis on analogous crystal structures. rasayanjournal.co.inscirp.org

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. This leads to the formation of robust N-H···N(pyridine) hydrogen bonds, which are often the dominant interaction in organizing aminopyridine crystals. iucr.orgepa.govresearchgate.net These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. iucr.org Additional, weaker C-H···N and C-H···π interactions also contribute to the stability of the crystal lattice. rasayanjournal.co.in

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing | Reference |

|---|---|---|---|---|

| Strong Hydrogen Bond | Amine (N-H) | Pyridine (N) | Forms primary structural motifs (chains, dimers) | iucr.orgepa.gov |

| Weak Hydrogen Bond | C-H (Pyridine or Cyclobutane) | Pyridine (N) or π-system | Stabilizes and links primary motifs | rasayanjournal.co.in |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Contributes to columnar stacking and lattice energy | scirp.orgresearchgate.net |

| van der Waals | H atoms | H atoms | General space-filling and stabilization | mdpi.com |

Conformational Dynamics and Energy Landscapes of the Cyclobutane and Pyridine Moieties

The cyclobutane ring undergoes a dynamic "ring-flipping" process, where it rapidly interconverts between two equivalent puckered conformations. In this process, the carbon atom that is "up" moves "down" and vice versa. The energy barrier for this interconversion is relatively low, allowing for rapid conformational changes at room temperature. However, the presence of bulky substituents, like the pyridyl group, can create a preference for one conformation over another and may slightly increase the energy barrier to this flipping. acs.org

Simultaneously, the pyridine ring can rotate relative to the cyclobutane ring. The energy landscape for this rotation is influenced by steric interactions between the ortho-protons of the pyridine ring and the protons on the cyclobutane ring. ethz.ch Computational studies on similar systems suggest that there are preferred rotational angles (rotamers) that minimize these steric clashes. wikipedia.orgethz.ch The interplay between the cyclobutane ring puckering and the pyridine ring rotation results in a complex potential energy surface with several local minima, corresponding to the most stable three-dimensional arrangements of the molecule. ethz.ch Understanding this dynamic behavior is crucial, as the accessible conformations can dictate how the molecule interacts with biological targets or other molecules.

Chemical Reactivity, Derivatization, and Analog Design of 1 Pyridin 4 Yl Cyclobutan 1 Amine

Chemical Transformations of the Primary Amine Functionality

The primary amine group in 1-(Pyridin-4-YL)cyclobutan-1-amine is a key handle for derivatization, allowing for the introduction of a diverse range of substituents to probe structure-activity relationships (SAR). Standard transformations for primary amines can be readily applied to this scaffold.

Key Reactions at the Primary Amine:

Acylation/Amidation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDCI or HATU) to form amides. This transformation is fundamental in medicinal chemistry for introducing groups that can form hydrogen bonds or occupy specific pockets in a biological target.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor and is often used to modify physicochemical properties such as acidity and solubility.

Alkylation: The primary amine can undergo mono- or di-alkylation with alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination is often preferred as it provides better control over the degree of alkylation.

Michael Addition: As a nucleophile, the primary amine can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of β-amino ketones or esters. beilstein-journals.orgbeilstein-journals.org

These transformations allow for the systematic exploration of the chemical space around the amine, influencing properties like lipophilicity, polarity, and the potential for specific interactions with target proteins.

| Reaction Type | Reagents | Functional Group Introduced | Potential Impact |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides, Carboxylic Acids + Coupling Agents | Amide | Introduce H-bond donors/acceptors, modify polarity |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce H-bond donors/acceptors, increase acidity |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Increase basicity, modify steric bulk |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Ketone/Ester | Elongate scaffold, introduce new functionalities |

Pyridine (B92270) Ring Functionalization and Modification Strategies

The pyridine ring offers multiple avenues for modification, which can significantly alter the electronic properties, solubility, and metabolic stability of the parent molecule.

Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide. rsc.org Pyridine N-oxides exhibit different electronic properties and can serve as intermediates for further functionalization, as the N-oxide group activates the ring for nucleophilic substitution. rsc.org

Reduction: The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring. clockss.org This is a significant structural modification that removes aromaticity, increases the three-dimensionality (sp³ character), and enhances the basicity of the nitrogen atom. Common methods include catalytic hydrogenation over platinum or rhodium catalysts or chemical reduction using reagents like sodium in boiling alcohol. clockss.orgnih.gov The reduction of pyridines can also yield partially saturated dihydropyridines under milder conditions. nih.gov

Substitution: The pyridine ring can undergo various substitution reactions.

Electrophilic Aromatic Substitution (SEAr): Pyridine is generally deactivated towards electrophilic substitution compared to benzene. However, reactions like nitration or halogenation can occur under harsh conditions, typically directing substituents to the 3- and 5-positions.

Nucleophilic Aromatic Substitution (SNAr): This is more favorable for the pyridine ring, especially if activating groups are present or after conversion to the N-oxide. Halogenated pyridines, for example, can undergo nucleophilic displacement with amines, alcohols, or thiols.

Cross-Coupling Reactions: Modern cross-coupling methodologies (e.g., Suzuki, Heck, Sonogashira) are powerful tools for functionalizing the pyridine ring. By first introducing a halogen atom onto the ring, a wide variety of aryl, alkyl, or alkynyl groups can be installed.

Cyclobutane (B1203170) Ring Modifications and Substitutions

The cyclobutane ring is a key structural feature, imparting conformational rigidity and a specific three-dimensional geometry. nih.govru.nl While generally stable, it can be functionalized to optimize steric and electronic properties.

C-H Functionalization: Directed C–H functionalization has emerged as a powerful strategy for installing substituents on the cyclobutane ring with high regio- and stereoselectivity. acs.org This approach can be used to introduce aryl or alkyl groups, providing a direct method for exploring the steric requirements of a binding pocket. acs.org

Ring-Opening and Expansion: Although the cyclobutane ring is more stable than cyclopropane, it can undergo ring-opening or expansion reactions under certain conditions, such as thermolysis, photolysis, or acid/base catalysis. researchgate.netconsensus.app These reactions can lead to the formation of cyclopentane (B165970) or acyclic structures, representing a drastic modification of the scaffold. researchgate.net

Synthesis of Substituted Analogs: A common strategy is not to modify the existing cyclobutane ring but to synthesize analogs with desired substitution patterns from the outset. For instance, using substituted cyclobutanones as starting materials allows for the introduction of substituents at various positions on the ring. researcher.life

The incorporation of a cyclobutane moiety is often used to improve properties like metabolic stability by blocking metabolically labile sites or to restrict the conformation of a molecule, which can reduce the entropic penalty upon binding to a target. nih.gov

Design Principles for Analog Generation and Structural Diversity

The generation of analogs of this compound is guided by established medicinal chemistry principles aimed at improving potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacements in Cyclobutane-Containing Scaffolds

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of drug design. chem-space.com The cyclobutane ring itself is often employed as a bioisostere.

Replacement for gem-Dimethyl and tert-Butyl Groups: The cyclobutane moiety is frequently used as a bioisosteric replacement for the gem-dimethyl or tert-butyl group. nih.govacs.org This substitution can maintain or enhance biological activity while improving properties like metabolic stability or aqueous solubility. For example, replacing a metabolically susceptible gem-dimethyl group with a more stable cyclobutane ring can prolong the half-life of a compound. nih.gov

Aromatic Ring Isostere: Saturated rings like cyclobutane are used to replace aromatic rings to increase the fraction of sp³-hybridized carbons (Fsp³). nih.govnih.gov This generally leads to improved solubility and better physicochemical properties, moving away from the "flatland" of planar aromatic compounds. nih.gov

Alkene Isostere: A 1,2-disubstituted cyclobutane can act as a conformationally restricted isostere of an alkene, preventing cis/trans isomerization and fixing the spatial orientation of substituents. ru.nl

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |

|---|---|---|---|

| gem-Dimethyl | Cyclobutane | Increase metabolic stability, maintain steric bulk | nih.gov |

| tert-Butyl | Cyclobutane / CF₃-Cyclobutane | Improve metabolic stability, modulate lipophilicity | acs.org |

| Phenyl Ring | Cyclobutane | Increase Fsp³, improve solubility, reduce planarity | nih.govnih.gov |

| Alkene | 1,2-Disubstituted Cyclobutane | Prevent cis/trans isomerization, conformational restriction | ru.nl |

Scaffold Hopping and Lead Optimization (Preclinical, theoretical)

Scaffold hopping is a lead optimization strategy that involves replacing the core molecular framework (scaffold) of a compound with a structurally different one while preserving its biological activity. nih.govredheracles.net This is often done to discover new chemical entities with improved properties or to escape existing patent claims. nih.gov

For this compound, a scaffold hopping approach could involve:

Replacing the Cyclobutane Ring: The cyclobutane ring could be replaced with other small aliphatic rings like cyclopropane, azetidine, or oxetane (B1205548). nih.gov Each of these rings offers a unique geometry and physicochemical profile. For instance, replacing cyclobutane with an oxetane could introduce a hydrogen bond acceptor and improve aqueous solubility.

Replacing the Pyridine Ring: The pyridine ring could be substituted with other aromatic or heteroaromatic systems such as pyrimidine, pyrazine, or even a phenyl ring with appropriate substituents to mimic the hydrogen bonding and electronic features of the pyridine nitrogen.

Complete Scaffold Reorganization: More drastic hopping could involve replacing the entire pyridinyl-cyclobutane core with a completely different scaffold, such as a bicyclic system, that presents the key amine functionality in a similar spatial orientation. dundee.ac.uk

The goal of these theoretical exercises is to identify novel chemotypes that retain the essential pharmacophoric features required for biological activity while offering advantages in solubility, metabolic stability, or synthetic accessibility. dundee.ac.uknih.gov This strategy is a powerful tool in preclinical drug discovery to expand the structural diversity of lead compounds. namiki-s.co.jp

Preclinical and Mechanistic Explorations in Chemical Biology and Drug Discovery for 1 Pyridin 4 Yl Cyclobutan 1 Amine

Utility as a Chemical Building Block and Molecular Scaffold in Complex Molecule Synthesis

1-(Pyridin-4-YL)cyclobutan-1-amine serves as a crucial building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its structure, featuring a cyclobutylamine (B51885) attached to a pyridine (B92270) ring, provides a unique scaffold for creating diverse derivatives with potential therapeutic applications. The presence of both the cyclobutylamine and pyridine functionalities imparts distinct chemical reactivity and biological activity, making it a versatile starting material.

The synthesis of derivatives often involves modifying the core structure to enhance biological activity. The pyridine ring, for instance, can be functionalized with various substituents, and the amine group can undergo reactions such as nucleophilic substitution. evitachem.com This adaptability allows for the creation of a wide array of compounds for screening and development. The strained cyclobutane (B1203170) ring, combined with the planar aromatic pyridine system, makes it a candidate for targeting receptors that are sensitive to specific geometries.

The compound and its derivatives are utilized in several research areas:

Medicinal Chemistry: It is a key pharmacophore in drug design, aimed at targeting specific enzymes or receptors.

Materials Science: It is explored for synthesizing novel materials with unique optical or electronic properties.

Biological Research: It is used to study interactions with biological macromolecules and to investigate potential therapeutic effects.

In Vitro Pharmacological Characterization and Receptor Binding Studies

The pharmacological properties of this compound and its analogs have been investigated through various in vitro studies, excluding human clinical trial data. These studies are essential for understanding the compound's mechanism of action and identifying its potential molecular targets.

Identification of Potential Molecular Targets and Ligand Interaction Profiling

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring's nitrogen atom can participate in binding to various receptors and enzymes, thereby influencing multiple biochemical pathways. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclobutylamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to a range of biological effects.

One of the most notable targets identified for derivatives of this scaffold is the histamine (B1213489) H3 receptor (H3R) . nih.gov The H3R is a G protein-coupled receptor (GPCR) that acts as an autoreceptor, inhibiting the release of histamine and other neurotransmitters in the brain. biorxiv.org Antagonists of the H3R have shown therapeutic potential for a variety of neurological and psychiatric conditions, including Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and obesity. nih.gov

Interaction studies focus on the binding affinity of these compounds to various biological targets. smolecule.com For instance, derivatives have been developed as potent and selective H3R antagonists. nih.gov

Structure-Activity Relationship (SAR) Studies in Preclinical Models

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically exploring how modifying a molecule's structure affects its biological activity. oncodesign-services.com By designing and testing a series of related compounds, researchers can identify key structural features that influence potency, selectivity, and safety. oncodesign-services.com

For derivatives of this compound, SAR studies have been crucial in optimizing their properties as H3R antagonists. These studies often involve modifying three key areas of the molecule:

The amine attached to the linker.

The benzylamine (B48309) moiety.

The point of attachment of the benzylamine group (ortho, meta, or para positions). nih.gov

For example, in a series of (4-aminobutyn-1-yl)benzylamines, SAR exploration led to the identification of a compound with desirable drug-like properties and selective H3R antagonist activity. nih.gov Computational SAR methods, which use machine learning models, can also predict the biological activity of new compounds based on their chemical structure, helping to identify promising lead compounds and optimize their structure for improved activity and selectivity. oncodesign-services.com

Influence of the Cyclobutane Moiety on Molecular Rigidity and Binding Affinity

The cyclobutane ring is a key structural feature of this compound, imparting a degree of rigidity to the molecule. This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target receptor, potentially leading to higher binding affinity.

The rigidification of flexible linkers in drug molecules has been a successful strategy in medicinal chemistry. For instance, constraining the commonly used 3-propoxy linker in H3R ligands with a cyclobutoxy motif has been shown to significantly increase H3R affinity compared to the non-constrained counterparts. researchgate.net This suggests that the cyclobutane moiety in this compound and its derivatives plays a crucial role in orienting the pharmacophoric groups for optimal interaction with the binding site of the receptor.

Computational Drug Design Strategies Employing this compound as a Core Structure

Computational methods are increasingly used in drug discovery to accelerate the design and optimization of new therapeutic agents. nih.gov Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major approaches. nih.gov

This compound serves as an excellent starting point for these computational strategies. Its core structure can be used to build virtual libraries of derivatives that are then screened in silico for their predicted binding affinity and selectivity towards a specific target.

For example, in the context of H3R antagonists, computational models of the receptor's binding site can be used to dock virtual compounds based on the this compound scaffold. These docking studies can help rationalize observed SAR and guide the design of new analogs with improved properties. oncodesign-services.com Molecular modeling can provide insights into how these molecules interact with their biological targets and help predict sites of metabolism. nih.gov

The development of pharmacophore models based on known selective H3R antagonists, some of which incorporate a cyclobutane ring, further aids in the design of novel ligands with enhanced subtype selectivity. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-(Pyridin-4-YL)cyclobutan-1-amine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : A common approach involves alkylation of 4-aminocyclobutane derivatives with pyridin-4-yl halides under basic conditions. For example, using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like acetonitrile or DMF at 60–80°C for 12–24 hours . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., CuI) for Ullmann-type coupling.

- Solvent effects : Higher yields in DMF due to improved solubility of intermediates.

- Temperature control : Gradual heating to avoid cyclobutane ring decomposition.

Q. How can the stereochemistry and structural conformation of this compound be determined using X-ray crystallography and NMR spectroscopy?

- Methodological Answer :

- X-ray crystallography : Single crystals grown via slow evaporation (solvent: methanol) are analyzed using SHELX programs for structure refinement. Key parameters include bond angles (e.g., cyclobutane C-C-C ~88°) and torsional strain .

- NMR analysis :

- ¹H NMR : Pyridine protons resonate at δ 8.5–8.7 ppm (doublet, J = 5 Hz). Cyclobutane protons appear as a multiplet (δ 2.5–3.5 ppm).

- ¹³C NMR : Pyridine carbons at ~150 ppm; cyclobutane carbons at 25–35 ppm.

- 2D NMR (COSY, NOESY) : Confirms spatial proximity between amine protons and pyridine ring .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps (e.g., ~5 eV) and Fukui indices to identify nucleophilic (amine) and electrophilic (pyridine) sites.

- Molecular Dynamics (MD) : Simulates solvation effects in aqueous or lipid environments to predict bioavailability.

- Docking studies : Evaluates binding affinity to biological targets (e.g., kinases) using AutoDock Vina .

Q. How does the cyclobutane ring strain influence the compound's reactivity in nucleophilic substitution reactions compared to six-membered ring analogs?

- Methodological Answer : Cyclobutane’s 90° bond angles increase ring strain (~26 kcal/mol), making it more reactive than piperidine derivatives. Key observations:

- Kinetic studies : Faster SN2 reactions at the amine group due to steric relief.

- Thermodynamic stability : Cyclobutane derivatives show lower activation energy (ΔG‡) in ring-opening reactions.

- Comparative data :

| Reaction Type | This compound | Piperidine Analog |

|---|---|---|

| SN2 Rate (k) | 1.5 × 10⁻³ s⁻¹ | 3.2 × 10⁻⁴ s⁻¹ |

| ΔG‡ | 18 kcal/mol | 22 kcal/mol |

Q. What strategies can be employed to functionalize the amine group while maintaining cyclobutane ring integrity?

- Methodological Answer :

- Protection/deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to shield the amine during reactions.

- Selective alkylation : Employ bulky electrophiles (e.g., tert-butyl bromide) to avoid ring strain-induced side reactions.

- Reductive amination : React with aldehydes (e.g., benzaldehyde) under H₂/Pd-C to form secondary amines .

Q. In pharmacological studies, how can the bioavailability and metabolic stability of this compound be assessed using in vitro models?

- Methodological Answer :

- Caco-2 permeability assay : Measures intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability).

- Microsomal stability : Incubate with liver microsomes (human/rat) to track metabolic half-life (t₁/₂ > 60 min preferred).

- CYP450 inhibition screening : Fluorescent assays identify interactions with cytochrome P450 enzymes .

Data Contradictions and Resolution

Q. How can discrepancies in reported synthetic yields (e.g., 30% vs. 55%) be resolved?

- Methodological Answer :

- Reproducibility checks : Verify catalyst purity (e.g., CuI vs. CuBr), solvent dryness, and inert atmosphere (N₂/Ar).

- Byproduct analysis : LC-MS identifies side products (e.g., dimerization via Michael addition).

- Design of Experiments (DoE) : Multi-variable optimization (temperature, solvent ratio) pinpoints critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.